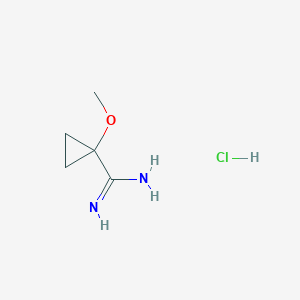
2,2-Dihydroxymalonaldehyde
Übersicht
Beschreibung
2,2-Dihydroxymalonaldehyde (also known as Dihydroxy-malonaldehyde, DHMA) is an organic compound consisting of aldehyde and hydroxymethyl groups. It is a key intermediate in the biosynthesis of complex natural products such as vitamin B12, and is used in the synthesis of various pharmaceuticals. DHMA is also used in the synthesis of other compounds, such as dyes and pigments. DHMA is a versatile compound and has a wide range of applications in the laboratory and industry.
Wirkmechanismus
DHMA is a reactive aldehyde that can form covalent bonds with various molecules, such as proteins, lipids, and nucleic acids. This allows it to interact with a variety of cellular components, including enzymes and receptors. DHMA can also interact with certain proteins and enzymes, and can inhibit their activity.
Biochemical and Physiological Effects
DHMA has been shown to have a variety of biochemical and physiological effects. It can increase the activity of certain enzymes, such as cytochrome P450, and can increase the production of certain hormones, such as cortisol. DHMA has also been shown to have anti-inflammatory and anti-tumorigenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DHMA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It also has a wide range of applications, making it useful for a variety of experiments. On the other hand, DHMA is highly reactive and can be toxic in high concentrations. It is also sensitive to light and heat, and can degrade quickly in certain conditions.
Zukünftige Richtungen
There are a number of potential future directions for DHMA research. One potential direction is the development of new synthetic methods for the production of DHMA. Another potential direction is the exploration of the physiological effects of DHMA on various tissues and organs. Additionally, DHMA could be used to develop new pharmaceuticals, such as antibiotics and anti-inflammatory agents. Finally, further research could be done to explore the potential application of DHMA in other areas, such as the synthesis of dyes and pigments.
Wissenschaftliche Forschungsanwendungen
DHMA has been used in a variety of scientific research applications. It has been used in the synthesis of vitamin B12, as a reagent for the synthesis of other compounds, and as a catalyst in organic reactions. DHMA has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
2,2-dihydroxypropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-1-3(6,7)2-5/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDXNGVLHRLZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70785352 | |
| Record name | Dihydroxypropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70785352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4464-20-4 | |
| Record name | 2,2-Dihydroxypropanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxypropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70785352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Oxobutyl)phenyl] pyridine-3-carboxylate](/img/structure/B1655821.png)




![3-Methoxy-4-[3-(3-phenoxyphenoxy)propoxy]benzaldehyde](/img/structure/B1655829.png)


![2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid](/img/structure/B1655834.png)



